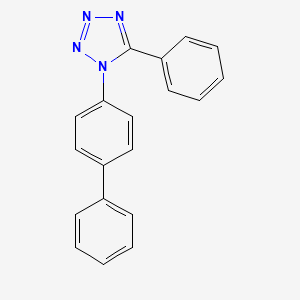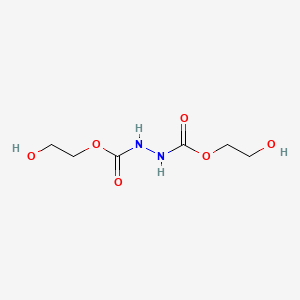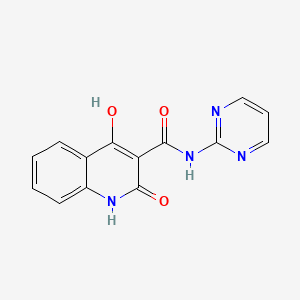![molecular formula C19H17BrN4O4 B12001490 8-bromo-7-[2-hydroxy-3-(1-naphthyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001490.png)
8-bromo-7-[2-hydroxy-3-(1-naphthyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-bromo-7-[2-hydroxy-3-(1-naphthyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the xanthine derivative family. Xanthine derivatives are known for their diverse biological activities and are commonly found in various plants and animals. This compound is of interest due to its potential biological activities and its use as a convenient synthon for further synthetic investigations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-7-[2-hydroxy-3-(1-naphthyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves the reaction of 8-bromo-3-methylxanthine with glycidyl aryl ethers in the presence of a base such as triethylamine (Et3N) in a solvent like propanol-1 or butanol-1 . The reaction conditions are generally mild, and the yields of the final products are relatively high .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
8-bromo-7-[2-hydroxy-3-(1-naphthyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of the bromine atom at the 8-position allows for nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles such as hydrazine, methylamine, or secondary heterocyclic amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like hydrazine, methylamine, and secondary heterocyclic amines in aqueous dioxane.
Cyclization: Excess triethylamine in dioxane.
Major Products
Nucleophilic Substitution: 8-hydrazino and amino-substituted derivatives.
Cyclization: Heterocyclic systems such as 8-methyl-2-(4-tert-butylphenoxymethyl)-2,3-dihydro-1,3-oxazolo[2,3-f]xanthine.
Scientific Research Applications
8-bromo-7-[2-hydroxy-3-(1-naphthyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-bromo-7-[2-hydroxy-3-(1-naphthyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is not well-documented. xanthine derivatives typically exert their effects by inhibiting phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in cells. This results in various physiological effects, including bronchodilation, diuresis, and anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
8-bromo-7-(2-hydroxy-3-aryloxyprop-1-yl)theophyllines: Known for their antioxidant activity and potential bronchodilator effects.
8-bromo-7-(2-butyn-1-yl)-3-methylxanthine: Another xanthine derivative with similar structural features.
Uniqueness
8-bromo-7-[2-hydroxy-3-(1-naphthyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which allows for diverse chemical modifications and potential biological activities. Its structure provides a versatile platform for further synthetic investigations and the development of new biologically active compounds .
Properties
Molecular Formula |
C19H17BrN4O4 |
|---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
8-bromo-7-(2-hydroxy-3-naphthalen-1-yloxypropyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C19H17BrN4O4/c1-23-16-15(17(26)22-19(23)27)24(18(20)21-16)9-12(25)10-28-14-8-4-6-11-5-2-3-7-13(11)14/h2-8,12,25H,9-10H2,1H3,(H,22,26,27) |
InChI Key |
HVOOPCLOPXAESL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(COC3=CC=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]urea](/img/structure/B12001413.png)
![N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride](/img/structure/B12001444.png)


![3,5-dichloro-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide](/img/structure/B12001453.png)



![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12001476.png)
![(5Z)-3-butyl-5-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12001478.png)

![Butyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B12001492.png)

![N'-[(E)-(2-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B12001498.png)
